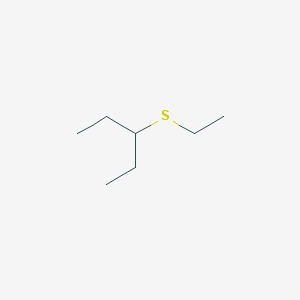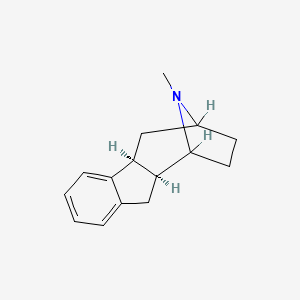silanol CAS No. 59551-95-0](/img/structure/B14622148.png)
[3-(2-Methoxyethoxy)propyl](dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)propylsilanol: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silanol group attached to a propyl chain, which is further substituted with a methoxyethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylsilanol typically involves the reaction of 3-(2-Methoxyethoxy)propylsilane with water or a suitable hydrolyzing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the silanol group. The general reaction can be represented as follows:
\ \text{3-(2-Methoxyethoxy)propylsilane} + \text{H}_2\text{O} \rightarrow \text{[3-(2-Methoxyethoxy)propylsilanol} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of 3-(2-Methoxyethoxy)propylsilanol may involve large-scale hydrolysis of the corresponding silane compound. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of hydrolyzing agent, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methoxyethoxy)propylsilanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of siloxane polymers.
Reduction: Formation of reduced organosilicon compounds.
Substitution: Formation of substituted silanol derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Methoxyethoxy)propylsilanol is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and other functionalized silanes.
Biology: In biological research, this compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of materials used in medical devices and implants.
Medicine: The compound has potential applications in drug delivery systems. It can be used to modify the surface properties of nanoparticles, improving their stability and targeting capabilities.
Industry: In industrial applications, 3-(2-Methoxyethoxy)propylsilanol is employed as a coupling agent in the production of adhesives, sealants, and coatings. It improves the adhesion and durability of these materials .
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)propylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. Additionally, the methoxyethoxy group enhances the solubility and dispersibility of the compound in different solvents. These properties contribute to its effectiveness as a coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
- 3-(2-Methoxyethoxy)propylsilane
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison: [3-(Trimethoxysilyl)propyl]methacrylate and [3-(Methacryloyloxy)propyl]trimethoxysilane are also organosilicon compounds with different functional groups, making them suitable for specific applications in polymer chemistry and material science .
Propriétés
Numéro CAS |
59551-95-0 |
|---|---|
Formule moléculaire |
C8H20O3Si |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
hydroxy-[3-(2-methoxyethoxy)propyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O3Si/c1-10-6-7-11-5-4-8-12(2,3)9/h9H,4-8H2,1-3H3 |
Clé InChI |
CHSWJWYOHQNISS-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCC[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


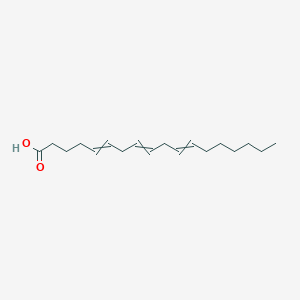
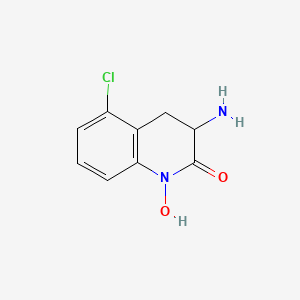
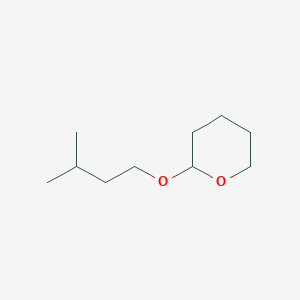
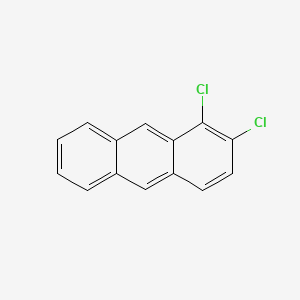

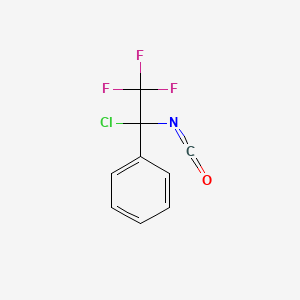
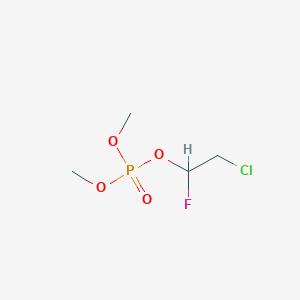
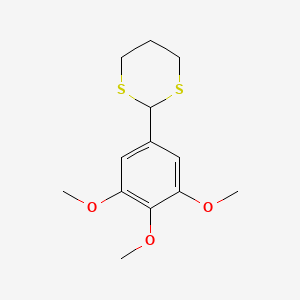
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

